molecular formula C6H8BrN3 B2937030 7-bromo-1-methyl-1H,2H,3H-pyrazolo[1,5-a]imidazole CAS No. 118767-86-5

7-bromo-1-methyl-1H,2H,3H-pyrazolo[1,5-a]imidazole

Cat. No.: B2937030
CAS No.: 118767-86-5
M. Wt: 202.055
InChI Key: WMZMFGZVTIQWJV-UHFFFAOYSA-N
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Description

7-bromo-1-methyl-1H,2H,3H-pyrazolo[1,5-a]imidazole is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry. It is a potent inhibitor of certain enzymes and has been found to exhibit promising pharmacological properties.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis and chemical properties of imidazole and pyrazole derivatives, including compounds similar to 7-bromo-1-methyl-1H,2H,3H-pyrazolo[1,5-a]imidazole, have been a significant area of research. For instance, studies have reported on the synthesis of imidazo[1,2-a]pyrazine derivatives showcasing uterine-relaxing, antibronchospastic, and cardiac-stimulating properties. These derivatives are synthesized through the condensation of alpha-halogenocarbonyl compounds with aminopyrazines, indicating a broad spectrum of biological activities and potential applications in medicinal chemistry (Sablayrolles et al., 1984).

Electrochemical Applications

Imidazole and pyrazole-based compounds are also notable for their roles in electrochemical applications. Research into imidazole (pyrazole) as a solvent for acidic protons in polymers and liquids has shown that these compounds can create protonic defects and facilitate the mobility of protons, similar to water-containing systems but with increased temperature stability. This property is particularly beneficial for the development of materials for electrochemical cells, such as fuel cells and secondary batteries, highlighting the compound's potential in energy-related applications (Kreuer et al., 1998).

Polymer Chemistry

In the field of polymer chemistry, the transformation of commercially available 1,2-PB into a well-defined reactive intermediate through quantitative bromination has led to the development of water-soluble brush polymers and polyelectrolyte copolymers. These copolymers, derived from nucleophilic substitution of bromide by 1-methyl imidazole, have shown potential as stabilizers in heterophase polymerization and have been studied for their ionic conducting properties (Yuan et al., 2011).

Green Chemistry

Advancements in green chemistry have led to the efficient synthesis of imidazo[1,2-a]pyridines/pyrazines/pyrimidines under eco-friendly conditions. A catalyst-free heteroannulation reaction in green solvent under microwave irradiation has been developed, allowing for the rapid preparation of these compounds with high yields. This method emphasizes the environmental benefits and the potential for expanding molecular diversity in a sustainable manner (Rao et al., 2018).

Antimicrobial Activity

The antimicrobial properties of imidazo[1,2-a]pyridine derivatives have been extensively studied, with various compounds synthesized to explore their potential in combating microbial infections. Some derivatives have shown significant activity against a range of microbial strains, highlighting the compound's relevance in the development of new antimicrobial agents (Desai et al., 2012).

Properties

IUPAC Name

7-bromo-1-methyl-2,3-dihydroimidazo[1,2-b]pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BrN3/c1-9-2-3-10-6(9)5(7)4-8-10/h4H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMZMFGZVTIQWJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN2C1=C(C=N2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BrN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118767-86-5
Record name 7-bromo-1-methyl-1H,2H,3H-pyrazolo[1,5-a]imidazole
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